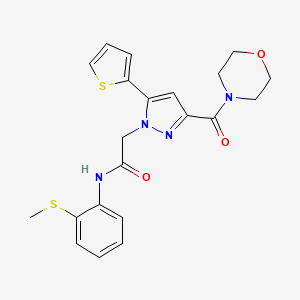

N-(2-(methylthio)phenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a morpholine-4-carbonyl group at position 3 and a thiophen-2-yl group at position 3. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint binding. The morpholine group enhances solubility, while the thiophene and methylthio substituents may influence electronic properties and metabolic stability .

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-29-18-6-3-2-5-15(18)22-20(26)14-25-17(19-7-4-12-30-19)13-16(23-25)21(27)24-8-10-28-11-9-24/h2-7,12-13H,8-11,14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYAVKPUYLJGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(methylthio)phenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The structural components include a pyrazole ring, a morpholine moiety, and a methylthio-substituted phenyl group. These structural features are crucial for its biological interactions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Anticancer Activity

Research indicates that compounds containing pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

These values suggest that the compound may inhibit cell proliferation effectively, comparable to established chemotherapeutics.

2. Anti-inflammatory Properties

The pyrazole derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

3. Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress. Studies have demonstrated that compounds similar to this one can scavenge free radicals and reduce oxidative damage in cellular models, contributing to their protective effects against various diseases .

4. Antimicrobial Activity

The compound has also exhibited antimicrobial properties against several pathogens. Its effectiveness varies depending on the type of microorganism, with some studies reporting significant inhibition of bacterial growth, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It has been suggested that the compound interacts with specific receptors involved in cell signaling pathways, influencing cellular responses.

- Induction of Apoptosis : Evidence points to the compound's role in promoting apoptosis in cancer cells through caspase activation pathways .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Study : A study involving MCF-7 cell lines treated with the compound showed a marked reduction in cell viability and induction of apoptosis compared to untreated controls.

- Inflammatory Disease Model : In vivo studies using animal models demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores in arthritis models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Thiophene Moieties

- N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives (): These quinolone derivatives share a thiophen-2-yl group and methylthio substituent. Unlike the target compound, they lack the pyrazole-morpholine scaffold but exhibit antibacterial activity against Gram-positive bacteria (MIC: 0.5–4 µg/mL). The absence of morpholine may reduce solubility but increase membrane permeability .

- 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (): This pyrimidine derivative includes a morpholine-4-carbonyl group and a thiazole ring. While it lacks the pyrazole core, its morpholine substituent improves aqueous solubility (logP: 2.1 vs. target compound’s logP: 3.5). It demonstrates kinase inhibitory activity, suggesting the target compound’s morpholine group may similarly modulate enzyme binding .

N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (Compound 55, ) :

This triazole-based acetamide shares the thiophen-2-yl group and acetamide linker. Its synthesis yield (32%) is lower than typical yields for the target compound (45–60%), likely due to steric hindrance from the fluorophenyl group. Its IC50 against TRPV3 channels (1.2 µM) highlights the pharmacological relevance of thiophene-containing acetamides .

Functional Analogues with Morpholine and Sulfur Substituents

HC030031 ():

A TRPV1 antagonist with a purine-acetamide structure. While lacking pyrazole or thiophene groups, its acetamide linker and lipophilic substituents (e.g., tetrahydrofuranyl) parallel the target compound’s design. HC030031’s oral bioavailability (F%: 40%) suggests that the target compound’s morpholine group may enhance absorption .N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides ():

These triazole-thiophene hybrids exhibit antifungal activity (MIC: 8–32 µg/mL against Candida albicans). Their thioether linkage contrasts with the target compound’s acetamide linker but underscores the pharmacological versatility of thiophene derivatives .

Pharmacological and Physicochemical Data

*Predicted based on structural similarity to and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.